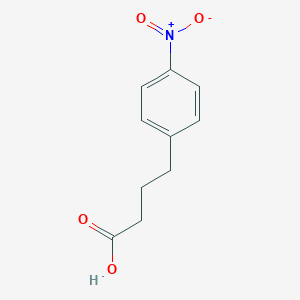

4-(4-Nitrophenyl)butyric acid

説明

4-(4-Nitrophenyl)butyric acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.1986 g/mol . . This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of a phenyl ring, which is further connected to a butyric acid moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)butyric acid typically involves the nitration of phenylbutyric acid. One common method includes the following steps:

Nitration of Phenylbutyric Acid: Phenylbutyric acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at a controlled temperature to introduce the nitro group at the para position of the phenyl ring.

Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during the production process .

化学反応の分析

Types of Reactions

4-(4-Nitrophenyl)butyric acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), tin(II) chloride (SnCl2), hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Esterification: Alcohols, acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Major Products Formed

Reduction: 4-(4-Aminophenyl)butyric acid.

Substitution: Various substituted phenylbutyric acids depending on the nucleophile used.

Esterification: 4-(4-Nitrophenyl)butyrate esters.

科学的研究の応用

Pharmaceutical Research

4-(4-Nitrophenyl)butyric acid has been studied for its potential as a chemical chaperone, particularly in the context of protein misfolding diseases.

- Mechanism of Action : It aids in the proper folding of proteins and reduces endoplasmic reticulum (ER) stress, which is crucial in diseases like Alzheimer's and certain cancers. Studies have shown that it can enhance protein synthesis and modulate ER stress markers such as ATF4 and ATF6 in various cell lines, including melanoma and astrocytic models of Alzheimer's disease .

Analytical Chemistry

The compound serves as an internal standard in analytical methods such as Liquid Chromatography–High Resolution Mass Spectrometry (LC-HRMS).

- Use in Quantification : Recent studies have validated methods for quantifying this compound in cell culture media, allowing researchers to monitor its absorption and efficacy in biological systems .

Material Science

In materials science, derivatives of this compound are being explored for their potential applications in polymer chemistry.

- Polymer Modifications : The compound can be used to modify polymeric materials, enhancing their properties for specific applications such as drug delivery systems or biocompatible materials.

Case Study 1: ER Stress Modulation

A study investigated the effects of this compound on ER stress in melanoma cell lines treated with thapsigargin. The results indicated significant reductions in ER stress markers and improved protein synthesis rates when treated with varying concentrations of the compound .

| Concentration (µM) | ATF4 Expression (Relative Units) | Protein Synthesis Rate (%) |

|---|---|---|

| 0 | 1.0 | 100 |

| 5 | 1.5 | 120 |

| 10 | 2.0 | 150 |

Case Study 2: Alzheimer's Disease Model

In an Alzheimer’s disease astrocytic model, treatment with this compound resulted in enhanced protein synthesis and reduced markers of apoptosis, indicating its potential therapeutic role .

| Treatment Group | Apoptosis Rate (%) | Protein Synthesis (Western Blot Intensity) |

|---|---|---|

| Control | 40 | Low |

| Low Dose | 25 | Moderate |

| High Dose | 10 | High |

作用機序

The mechanism of action of 4-(4-Nitrophenyl)butyric acid involves its interaction with specific molecular targets and pathways. For instance, when used as a probe for lipase activity, it undergoes hydrolysis by lipases, resulting in the release of 4-nitrophenol and butyric acid . This reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and activity .

類似化合物との比較

Similar Compounds

4-(4-Aminophenyl)butyric acid: Similar structure but with an amino group instead of a nitro group.

4-Nitrophenyl butyrate: An ester derivative of 4-(4-Nitrophenyl)butyric acid.

Phenylbutyric acid: Lacks the nitro group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for studying specific chemical reactions and for use in various research applications .

生物活性

4-(4-Nitrophenyl)butyric acid (CAS No. 5600-62-4) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : CHNO

- Molecular Weight : 209.199 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 323.2 °C

- Flash Point : 144.8 °C

- Storage Conditions : Recommended at -20 °C

This compound serves as a biochemical reagent and has been studied for its role as a chemical chaperone, particularly in the context of protein folding and endoplasmic reticulum (ER) stress modulation. The compound is known to enhance protein synthesis and alleviate ER stress, which is crucial in various cellular dysfunctions, including neurodegenerative diseases.

1. Protein Synthesis Modulation

Research indicates that this compound can improve protein synthesis in cellular models, particularly in astrocytes affected by Alzheimer's disease. The compound aids in the recovery of protein synthesis by modulating gene expression related to ER stress markers such as ATF4 and ATF6 .

2. Lipid Metabolism

In studies involving hepatocyte models, this compound demonstrated protective effects against lipid accumulation and lipotoxicity. It was found to restore autophagic flux that is often impaired by lipid overload, thereby reducing cell death associated with fatty liver conditions .

3. Cell Viability and Stress Response

The compound has shown promise in enhancing cell viability under stress conditions. For instance, it mitigates the effects of palmitate-induced lipotoxicity by activating autophagy pathways, effectively decreasing lipid droplet accumulation and improving apoptotic parameters in hepatoma cells .

Case Studies

特性

IUPAC Name |

4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMLUHZFRFCQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204572 | |

| Record name | 4-(4-Nitrophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5600-62-4 | |

| Record name | 4-Nitrobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5600-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005600624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5600-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Nitrophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 4-(4-Nitrophenyl)butyric acid in the synthesis of purple dye couplers?

A1: In the synthesis of purple dye couplers [], this compound serves as a key building block. It reacts with a hydrazine derivative (compound 6 in the study) to form a hydrazide. This hydrazide then undergoes cyclization to yield a pyrazolotriazole derivative (compound 7), which is further modified to create the final purple dye coupler molecule.

Q2: How does the presence of this compound in the dye coupler structure affect its properties?

A2: While the provided research doesn't explicitly investigate the direct influence of this compound on the final dye color, it highlights its role in the overall synthesis of the coupler molecule []. The study focuses on the impact of varying the leaving group attached to the coupler structure, ultimately affecting the coupler's acidity and coupling rate with aryl azides during dye formation. Further research would be needed to decouple the specific influence of this compound on the dye's color properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。